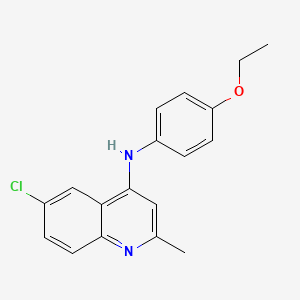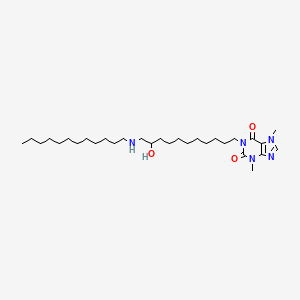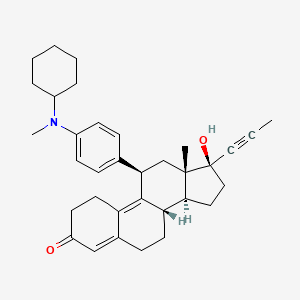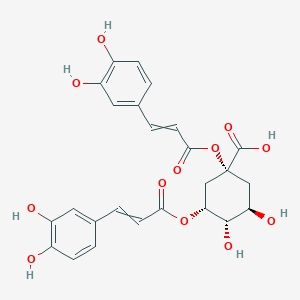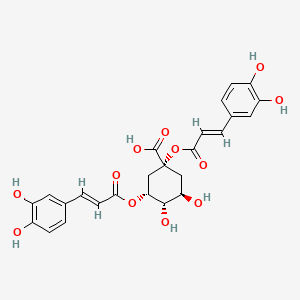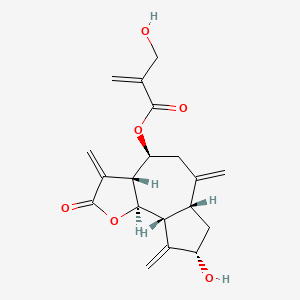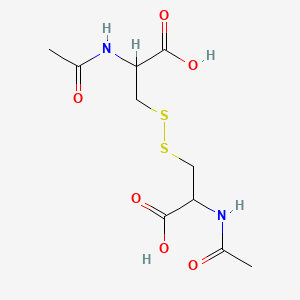
N,N'-Diacetyl-L-Cystein
Übersicht
Beschreibung
N,N’-Diacetyl-L-cystine (DiNAC) is the disulphide dimer of N-acetylcysteine . It has immunomodulating properties and is a potent, orally active modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents . DiNAC also has antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbit (WHHL) rabbits .
Synthesis Analysis
The synthesis of N,N’-Diacetyl-L-cystine involves acylation followed by electrolysis . Firstly, L-cystine is acetylated to N,N’-Diacetyl-L-cystine (DiNAC), and then DiNAC is electrochemically directly reduced to NAC using a carbon cathode . Finally, the high-quality NAC is extracted after desalting by electrodialysis .
Molecular Structure Analysis
The molecular formula of N,N’-Diacetyl-L-cystine is C10H16N2O6S2 . Its average mass is 324.374 Da and its monoisotopic mass is 324.044983 Da .
Physical And Chemical Properties Analysis
N,N’-Diacetyl-L-cystine has a density of 1.5±0.1 g/cm3 . Its boiling point is 715.5±60.0 °C at 760 mmHg . The melting point is 55-72ºC . The molecular weight is 324.374 . The flash point is 386.5±32.9 °C .
Wissenschaftliche Forschungsanwendungen
Immunmodulation
N,N'-Diacetyl-L-Cystein: wurde als potenter Modulator von Kontaktsensibilität und verzögerten Überempfindlichkeitsreaktionen bei Nagetieren identifiziert . Seine intakte Disulfidbrücke ist entscheidend für seine Fähigkeit, Immunreaktionen zu modifizieren, was bei der Entwicklung von Behandlungen für Autoimmunerkrankungen und Allergien von Vorteil sein könnte.
Herz-Kreislauf-Gesundheit
Studien haben gezeigt, dass This compound anti-atherosklerotische Wirkungen aufweist . Bei bestimmten Dosierungen verbessert es die Endothelfunktion bei hyperlipidämischen Kaninchen, was auf eine mögliche Rolle bei der Vorbeugung oder Behandlung von Atherosklerose durch immunmodulatorische Mechanismen hindeutet .
Thrombolyse
This compound: wurde als thrombolytisches Mittel getestet und erwies sich als wirksam bei der Auflösung von arteriellen Thromben . Diese Anwendung ist besonders relevant für akute Herzinfarkte oder Schlaganfälle, die durch thrombotische Okklusion verursacht werden, und bietet einen neuartigen Ansatz für die Notfallbehandlung.
Stoffwechselstudien
Die Forschung zum L-Cystein-Stoffwechsel, an dem This compound beteiligt ist, unterstreicht seine Bedeutung für die zelluläre Homöostase. Es dient als Vorläufer für die Proteinsynthese, Glutathion, Schwefelwasserstoff und Taurin, mit Auswirkungen auf die therapeutische und ernährungsphysiologische Verwendung.
Nutraceutische Anwendungen
Wirkmechanismus
Target of Action
N,N’-Diacetyl-L-cystine (DiNAC) is a disulfide dimer of N-acetylcysteine . It primarily targets the immune system, specifically the contact sensitivity/delayed type hypersensitivity (CS/DTH) reactions in rodents .
Mode of Action
DiNAC interacts with its targets by modulating the immune response. It has been shown to enhance or reduce the CS or DTH response depending on the experimental conditions . The intact disulfide bridge of DiNAC is important for its ability to modify these reactions .
Biochemical Pathways
It is suggested that dinac acts via redox processes . It’s also known to have antiatherosclerotic effects, indicating its involvement in lipid metabolism and atherosclerosis pathways .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability
Result of Action
The molecular and cellular effects of DiNAC’s action are primarily immunomodulatory. It can either enhance or reduce the CS or DTH response . In addition, DiNAC has been shown to have antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbit (WHHL) rabbits .
Biochemische Analyse
Biochemical Properties
N,N’-Diacetyl-L-cystine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its intact disulfide bridge is crucial for its ability to modify contact sensitivity/delayed hypersensitivity reactions in mice . It also demonstrates anti-atherosclerotic effects, improving endothelial function .
Cellular Effects
N,N’-Diacetyl-L-cystine has shown positive impact on cellular processes. It contributes to the increase of the intracellular glutathione pool, suggesting a close relationship with the regulation of oxidative stress . This product’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N,N’-Diacetyl-L-cystine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The favored pathway of S–S bond cleavage is triggered by direct acetyl radical attack at sulfur with concomitant cleavage of the S–S bond .
Dosage Effects in Animal Models
The effects of N,N’-Diacetyl-L-cystine vary with different dosages in animal models
Metabolic Pathways
N,N’-Diacetyl-L-cystine is involved in metabolic pathways, interacting with enzymes or cofactors . It could also affect metabolic flux or metabolite levels . The exact metabolic pathways and the extent of these interactions need further exploration.
Transport and Distribution
It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQSLLEROSACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970791 | |
| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5545-17-5 | |
| Record name | N,N'-Diacetyl-L-cystine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



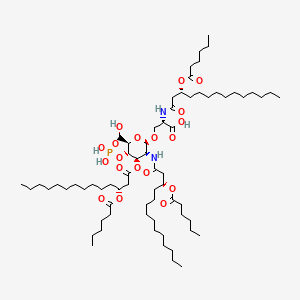
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
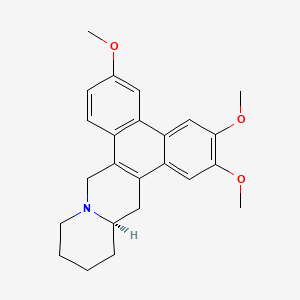
![1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid](/img/structure/B1669643.png)
![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1669645.png)
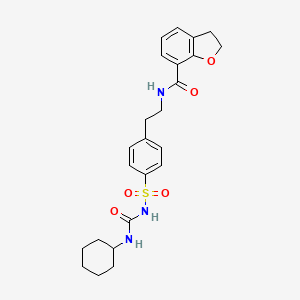
![2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1669649.png)
